Comparative Lipophilicity and Physicochemical Profile: N,N-Dibutyl vs. N,N-Dimethyl and N,N-Diethyl Analogs
The N,N-dibutyl substitution confers significantly higher lipophilicity compared to shorter-chain analogs. The calculated octanol-water partition coefficient (XLogP) for N,N-dibutylpyridin-2-amine is 3.8 [1]. In contrast, the XLogP for the N,N-dimethyl analog is 1.7 and for the N,N-diethyl analog is 2.5 [2]. This property is crucial for applications requiring enhanced solubility in non-polar solvents or improved membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | N,N-dimethylpyridin-2-amine (XLogP 1.7); N,N-diethylpyridin-2-amine (XLogP 2.5) |
| Quantified Difference | ΔXLogP = +2.1 vs. dimethyl; ΔXLogP = +1.3 vs. diethyl |
| Conditions | Calculated from chemical structure using XLogP3 algorithm, PubChem data. |
Why This Matters
For procurement, this data justifies selecting the dibutyl analog when experimental protocols demand high lipophilicity, which the shorter-chain alternatives cannot provide.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10750811, 2-Pyridinamine, N,N-dibutyl-. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70095, 2-Pyridinamine, N,N-dimethyl-. and PubChem Compound Summary for CID 519023, 2-Pyridinamine, N,N-diethyl-. View Source
